1-Methyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one
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Description
1-Methyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C13H15N5O2S and its molecular weight is 305.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been reported to inhibit matrix metalloproteinases (mmps) . These enzymes play a crucial role in tissue remodeling and degradation of the extracellular matrix, which is a key process in the development of various diseases, including cancer .
Mode of Action
1,3,4-thiadiazole derivatives have been reported to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Given that 1,3,4-thiadiazole derivatives can disrupt dna replication processes , it can be inferred that they may affect pathways related to cell division and growth. This could lead to the inhibition of cell proliferation, particularly in cancerous cells .
Pharmacokinetics
It is known that the good liposolubility of the sulfur atom in thiadiazole-containing compounds has a positive effect on their biological activity and pharmacokinetic properties . This makes them capable of easily crossing through cell membranes .
Result of Action
Given its potential to disrupt dna replication processes and inhibit MMPs , it can be inferred that this compound may lead to the inhibition of cell proliferation and tissue remodeling, particularly in cancerous cells.
Properties
IUPAC Name |
1-methyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-16-4-2-3-10(12(16)19)13(20)18-7-5-17(6-8-18)11-9-14-21-15-11/h2-4,9H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVGGNIVVVDSDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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